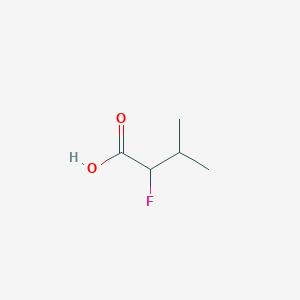

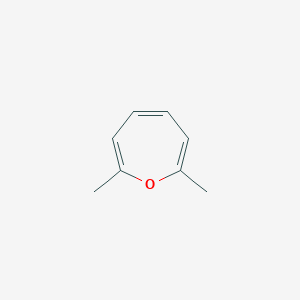

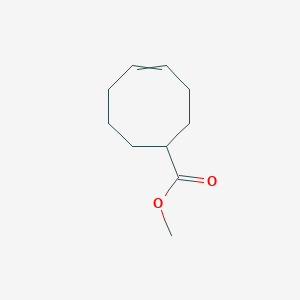

Methyl cyclooct-4-ene-1-carboxylate

説明

Methyl cyclooct-4-ene-1-carboxylate is a chemical compound that belongs to the class of cycloalkenes. It is a colorless liquid that has a fruity odor. This compound is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules.

作用機序

The mechanism of action of Methyl cyclooct-4-ene-1-carboxylate is not well understood. It is believed to act as a dienophile in the Diels-Alder reaction, which is a cycloaddition reaction that involves the reaction of a diene and a dienophile to form a cyclohexene ring.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of this compound. However, it is not known to have any significant toxicological effects.

実験室実験の利点と制限

Methyl cyclooct-4-ene-1-carboxylate is a useful building block in organic synthesis due to its high reactivity and versatility. It can be used in a wide range of reactions, including Diels-Alder reactions, cycloadditions, and ring-opening reactions. However, it is important to handle this compound with care, as it is flammable and can be hazardous if ingested or inhaled.

将来の方向性

There are several future directions for the use of Methyl cyclooct-4-ene-1-carboxylate in scientific research. One potential area of interest is the development of new materials, such as polymers and liquid crystals, using this compound as a building block. Another potential area of interest is the synthesis of natural products and pharmaceuticals using this compound as a starting material. Additionally, the use of this compound in the development of new catalysts and reagents for organic synthesis is an area of ongoing research.

科学的研究の応用

Methyl cyclooct-4-ene-1-carboxylate is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules. It is used as a building block in the synthesis of natural products, pharmaceuticals, and agrochemicals. This compound is also used in the development of new materials, such as polymers and liquid crystals.

特性

CAS番号 |

1129-33-5 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC名 |

methyl cyclooct-4-ene-1-carboxylate |

InChI |

InChI=1S/C10H16O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |

InChIキー |

NVLYMDYWKGWODU-UHFFFAOYSA-N |

異性体SMILES |

COC(=O)C1CCC/C=C\CC1 |

SMILES |

COC(=O)C1CCCC=CCC1 |

正規SMILES |

COC(=O)C1CCCC=CCC1 |

同義語 |

4-Cyclooctene-1-carboxylic acid methyl ester |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。